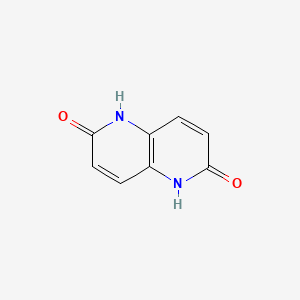

1,5-dihydro-1,5-Naphthyridine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydro-1,5-naphthyridine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-3-1-5-6(10-7)2-4-8(12)9-5/h1-4H,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWAQTWIRHMHRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1NC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280044 | |

| Record name | 1,5-Dihydro-1,5-naphthyridine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27017-70-5 | |

| Record name | 1,5-Dihydro-1,5-naphthyridine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27017-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydro-1,5-naphthyridine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Dihydro 1,5 Naphthyridine 2,6 Dione and Its Analogues

Classical Cyclization Strategies for Naphthyridine Ring Systems

Traditional methods for the synthesis of the 1,5-naphthyridine (B1222797) core often rely on the cyclization of appropriately substituted pyridine (B92270) precursors. These methods, while established, are crucial for accessing a wide range of naphthyridine derivatives.

Skraup-Type Condensations for 1,5-Naphthyridine Precursors

The Skraup reaction, a classic method for quinoline (B57606) synthesis, can be adapted to produce 1,5-naphthyridine derivatives. mdpi.comnih.gov This approach typically involves the reaction of a 3-aminopyridine (B143674) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.gov For instance, the reaction of 3-aminopyridine with glycerol in the presence of an oxidizing agent like nitrobenzene (B124822) can yield the parent 1,5-naphthyridine. acs.org A modified Skraup synthesis has been utilized to prepare fused 1,5-naphthyridine systems, such as 5,10-dihydrobenzo[b] nih.govresearchgate.netnaphthyridin-10-one, by heating 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine, followed by acid-catalyzed cyclization. mdpi.comnih.gov

While direct synthesis of 1,5-dihydro-1,5-naphthyridine-2,6-dione via a Skraup-type reaction is not prominently documented, this methodology is fundamental for creating the parent naphthyridine ring, which can then be further functionalized. Various catalysts, including iodine, have been employed to improve the efficiency and reusability of the Skraup reaction for 1,5-naphthyridine synthesis. nih.gov

Table 1: Examples of Skraup-Type Reactions for 1,5-Naphthyridine Derivatives

| Starting Material (Aminopyridine) | Reagents | Product | Reference |

| 3-Aminopyridine | Glycerol, H₂SO₄, Oxidizing Agent | 1,5-Naphthyridine | nih.gov |

| 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | nih.gov |

| 6-Methoxy-3-aminopyridine | Glycerol, H₂SO₄, Oxidizing Agent | 2-Hydroxy-6-methyl-1,5-naphthyridine | nih.gov |

| 2-Chloro-3,5-diaminopyridine | Hexafluoroacetylacetone, Montmorillonite K10 | Substituted 1,5-Naphthyridine | nih.gov |

Friedländer Reaction Approaches

The Friedländer annulation is another powerful tool for constructing the 1,5-naphthyridine skeleton. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.comnih.gov For the synthesis of 1,5-naphthyridines, a 3-aminopyridine derivative bearing a carbonyl group at the 2- or 4-position is a common starting material.

Modified Friedländer reactions have been successfully applied to the synthesis of various fused and substituted 1,5-naphthyridines. mdpi.comnih.gov For example, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in the presence of sodium hydroxide (B78521) yields 2-(pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine. mdpi.com Although a direct application to this compound is not explicitly detailed, the versatility of the Friedländer synthesis in forming the second pyridine ring makes it a relevant strategy for accessing precursors to the target dione (B5365651).

Gould-Jacobs and Related Cyclocondensation Protocols

The Gould-Jacobs reaction provides a pathway to 4-hydroxy-1,5-naphthyridine derivatives, which can be precursors to the desired dione. nih.gov This reaction typically begins with the condensation of a 3-aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. nih.gov The resulting 4-hydroxy-3-carboalkoxy-1,5-naphthyridine can then undergo further transformations.

A notable variation involves the use of Meldrum's acid in place of β-ketoesters, which upon condensation with a 3-aminopyridine derivative and subsequent thermal cyclization, can yield 4-hydroxynaphthyridines. nih.gov These methods have been instrumental in preparing a variety of substituted 1,5-naphthyridinones. nih.gov

Cycloaddition Reactions for the Formation of the Naphthyridine Core

Cycloaddition reactions offer an elegant and often stereocontrolled approach to the synthesis of the 1,5-naphthyridine core, particularly for creating partially saturated ring systems that can be subsequently oxidized.

Aza-Diels-Alder (Povarov Reaction) Pathways

The aza-Diels-Alder reaction, specifically the Povarov reaction, is a valuable method for constructing tetrahydro-1,5-naphthyridine derivatives. nih.gov This reaction typically involves the [4+2] cycloaddition of an imine, generated in situ from a 3-aminopyridine and an aldehyde, with an electron-rich alkene. nih.govnih.gov The resulting tetrahydro-1,5-naphthyridines can be aromatized to the corresponding 1,5-naphthyridines.

Lewis acids are often used to catalyze the Povarov reaction, enabling the synthesis of complex, substituted 1,5-naphthyridine derivatives with control over stereochemistry. nih.gov While this method directly leads to reduced naphthyridine systems, these can serve as versatile intermediates for the synthesis of fully aromatic or dione-substituted analogues.

Intramolecular Cycloaddition Processes

Intramolecular cycloaddition reactions provide a powerful strategy for the stereoselective synthesis of fused and complex 1,5-naphthyridine systems. mdpi.comnih.gov For instance, an intramolecular [4+2] cycloaddition of a functionalized aldimine derived from 3-aminopyridine can lead to the formation of hybrid tetrahydro nih.govresearchgate.netnaphthyridine derivatives fused with other heterocyclic rings. nih.gov

A significant approach to the synthesis of the this compound core involves a palladium-catalyzed Heck reaction followed by an intramolecular cyclization. A novel electron-accepting bis-lactam building block structurally based on this compound has been synthesized using such a strategy. nih.gov This method involves the reaction of a substituted pyridine, like 2-bromo-6-fluoropyridin-3-amine (B1374916), with an acrylic acid derivative, followed by a phosphine-mediated cyclization to form the dione ring system. nih.gov

Table 2: Modern Synthetic Approaches to 1,5-Naphthyridine Derivatives

| Reaction Type | Key Reactants | Product Type | Reference |

| Aza-Diels-Alder (Povarov) | 3-Aminopyridine, Aldehyde, Alkene | Tetrahydro-1,5-naphthyridines | nih.gov |

| Intramolecular Cycloaddition | Functionalized Aldimines from 3-Aminopyridine | Fused Tetrahydro nih.govresearchgate.netnaphthyridines | nih.gov |

| Heck Reaction & Cyclization | 2-Bromo-6-fluoropyridin-3-amine, Methyl acrylate | 1,5-Naphthyridine derivative | nih.gov |

Transition Metal-Catalyzed Coupling Reactions in Naphthyridine Synthesis

Transition metal catalysis, especially using palladium, has become an indispensable tool for the formation of the 1,5-naphthyridine framework. researchgate.net These methods often offer high efficiency and selectivity in constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds and has been extensively used in the synthesis of naphthyridine derivatives. tcichemicals.com This reaction typically involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. tcichemicals.com

In the context of 1,5-naphthyridine synthesis, Suzuki-Miyaura coupling can be employed to introduce aryl or alkyl groups onto the naphthyridine core. For instance, 8-bromo-1,5-naphthyridine derivatives can be coupled with various boronic acids to yield functionalized naphthyridines. nih.gov A notable application involves the synthesis of 8-(4-formylaryl)-2-methoxynaphthyridine from 8-bromo-2-methoxynaphthyridine and 4-formylarylboronic acid, using Pd(dppf)Cl2 as the catalyst and K2CO3 as the base, resulting in high yields. nih.gov Similarly, this strategy has been used to prepare 2,6-bis(4-(9,9-dimethylacridin-yl)phenyl)-1,5-naphthyridine through a double Suzuki-Miyaura coupling between a dichlorinated 2,6-naphthyridine (B1209661) and the corresponding boronic acid. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield | Reference |

| 8-bromo-2-methoxynaphthyridine | 2-chlorophenylboronic acids | Not Specified | Not Specified | 8-(2-chlorophenyl)-2-methoxy nih.govresearchgate.netnaphthyridine | Not Specified | nih.gov |

| 8-bromo-1,5-naphthyridine | 4-formylarylboronic acid | Pd(dppf)Cl2 | K2CO3 | 8-(4-formylaryl)-2-methoxynaphthyridine | High | nih.gov |

| 2,6-dichloro-1,5-naphthyridine | (4-(9,9-dimethylacridin-yl)phenyl)boronic acid | Not Specified | Not Specified | 2,6-bis(4-(9,9-dimethylacridin-yl)phenyl)-1,5-naphthyridine | Not Specified | nih.gov |

| 2-chloro-3-fluoropyridine | ortho-cyanopyridylboronic esters | Not Specified | KOH | Pyridonaphthyridinones | Good | nih.gov |

Heck and Stille Coupling Applications

The Heck and Stille coupling reactions are also valuable tools in the synthesis of the 1,5-naphthyridine ring system. nih.gov The Heck reaction involves the coupling of an unsaturated halide with an alkene, while the Stille reaction couples an organotin compound with an organic halide. nih.gov

A key example of the Heck reaction in this context is the synthesis of a 1,5-naphthyridine derivative from 2-bromo-6-fluoropyridin-3-amine and methyl acrylate, which proceeds in good yield. nih.gov Subsequent cyclization using PBu3 in acetic acid affords the final product in excellent yields. nih.gov

Stille cross-coupling has been utilized to construct the 1,5-naphthyridine ring by reacting a chloronitropyridine with tributyl(1-ethoxyvinyl)tin. nih.gov Further synthetic manipulations, including fluorination, condensation, and a nitro reduction-deoxobromination sequence, lead to the desired 1,5-naphthyridine derivative in good yield. nih.gov

| Reaction Type | Reactants | Catalyst/Reagent | Product | Yield | Reference |

| Heck Reaction | 2-bromo-6-fluoropyridin-3-amine, methyl acrylate | Not Specified | 1,5-naphthyridine derivative | Good | nih.gov |

| Stille Coupling | Chloronitropyridine, tributyl(1-ethoxyvinyl)tin | Not Specified | 1,5-naphthyridine derivative | Good | nih.gov |

Other Palladium-Mediated Cyclizations and Coupling Reactions

Beyond the well-known Suzuki, Heck, and Stille reactions, other palladium-mediated cyclizations and coupling reactions play a crucial role in constructing the 1,5-naphthyridine scaffold. researchgate.netrsc.org These can include intramolecular cyclizations and cascade reactions that efficiently build the heterocyclic system. nih.gov For instance, palladium-catalyzed intramolecular cyclization of '2-bromo-1,5-di-ene-7-yne' systems has been explored to form complex fused ring systems. researchgate.net Palladium-catalyzed aminocyclization-Heck-type coupling cascades have also been developed for the synthesis of related indole (B1671886) derivatives, showcasing the versatility of palladium catalysis in heterocycle synthesis. nih.gov

Directed Functionalization and Derivatization Approaches

Once the core 1,5-naphthyridine-2,6-dione structure is synthesized, further functionalization is often necessary to modulate its properties. Directed derivatization of the nitrogen atoms and the aromatic core are common strategies.

N-Alkylation, N-Acylation, and N-Tosylation of Naphthyridine Nitrogen Atoms

The nitrogen atoms of the 1,5-naphthyridine ring are nucleophilic and can readily react with various electrophiles. nih.gov

N-Alkylation: This is a common modification achieved by reacting the naphthyridine with alkyl halides. nih.govacsgcipr.org For example, 1,5-naphthyridine-2,6-dione can be dialkylated with 1-bromooctane (B94149) in the presence of a base like cesium carbonate to yield the corresponding N,N'-dialkylated derivative. nih.gov The choice of base and solvent can be critical for achieving high yields and avoiding side reactions. acsgcipr.orgmdpi.com

N-Acylation: The introduction of an acyl group to the nitrogen atoms is another important functionalization. orientjchem.org This can be achieved using acyl chlorides or anhydrides. semanticscholar.org Catalyst-free conditions have been developed for the N-acylation of various amines, which could be applicable to the naphthyridine system. orientjchem.org The development of chemoselective N-acylation reagents is an active area of research. documentsdelivered.comnih.gov

N-Tosylation: Tosyl groups can be introduced to the nitrogen atoms, often to serve as protecting groups or to modify the electronic properties of the molecule. nih.gov

| Functionalization | Reagent | Conditions | Product | Reference |

| N-Alkylation | 1-bromooctane | Cesium carbonate | N,N'-dioctyl-1,5-naphthyridine-2,6-dione | nih.gov |

| N-Alkylation | 2-bromoethanol | Cesium carbonate | N-alkylated 1,5-naphthyridine | nih.gov |

| N-Acylation | Acyl chlorides/anhydrides | Base (e.g., DIPEA) | N-acylated naphthyridine | semanticscholar.org |

| N-Tosylation | Tosyl halides | Base | N-tosylated naphthyridine | nih.gov |

Halogenation (Bromination, Fluorination, Chlorination) of the Naphthyridine Core

Introducing halogen atoms to the 1,5-naphthyridine core provides valuable handles for further synthetic transformations, such as cross-coupling reactions. nih.gov

Bromination: Bromination of the 1,5-naphthyridine ring can be achieved using bromine in acetic acid. nih.gov For instance, 1,5-dialkyl-1,5-naphthyridine-2,6-dione can be dibrominated using this method. nih.gov

Chlorination: The conversion of the carbonyl groups of 1,5-naphthyridinones to chloro groups is a crucial transformation. nih.gov This is frequently accomplished using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride, which convert the lactam functionality into a reactive chloro-substituted naphthyridine. nih.gov This strategy is used to prepare intermediates for further functionalization, such as in the synthesis of ligands. nih.gov

Fluorination: The introduction of fluorine can be achieved through methods like diazotization followed by fluorodediazoniation, although this method carries risks when scaled up. nih.gov Alternative cyclization methods involving aminopyridines and Meldrum's acid have been used to prepare intermediates for fluorination assays. nih.gov

| Halogenation | Reagent | Substrate | Product | Reference |

| Bromination | Bromine in acetic acid | 1,5-dialkyl-1,5-naphthyridine-2,6-dione | Dibrominated derivative | nih.gov |

| Chlorination | Phosphorus oxychloride | 1,5-naphthyridin-2(1H)-one | 2-chloro-1,5-naphthyridine | nih.gov |

| Fluorination | Diazotization-fluorodediazoniation | Amino-1,5-naphthyridine | Fluoro-1,5-naphthyridine | nih.gov |

Regioselective C-H Functionalization: Perfluoroalkylation and Cyanation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. mdpi.com For naphthyridines, achieving regioselectivity is crucial for creating specific isomers with desired properties.

Perfluoroalkylation: The introduction of perfluoroalkyl groups, such as the trifluoromethyl (CF₃) group, can significantly alter the electronic and physical properties of a molecule. A noteworthy method for the direct C-H perfluoroalkylation of 1,5-naphthyridines employs perfluoroalkyltrimethylsilane as the alkyl source. nih.gov This reaction is promoted by the dual activation of the N-heteroaromatic substrate and the perfluoroalkylating agent by hydrogen fluoride (B91410) (HF), proceeding through a six-membered transition state. nih.govmdpi.com This approach has been used to selectively trifluoromethylate 1,5-naphthyridine at the C-2 position. mdpi.com A key advantage of this method is its tolerance for sensitive functional groups, such as aldehydes, which might not withstand harsher conditions. mdpi.com

Control over regioselectivity can also be achieved by using sterically demanding catalysts. For instance, the first C-4 position-selective C-H perfluoroalkylation of six-membered heteroaromatic compounds was accomplished using a bulky borane (B79455) Lewis acid. nih.gov This catalyst activates the heteroaromatic ring while sterically blocking the C-2 position, thereby directing the nucleophilic perfluoroalkylating reagent to the C-4 position. nih.gov

Cyanation: The cyano group is a valuable synthetic handle that can be converted into various other functionalities. Regioselective C-H cyanation of N-heteroaromatic compounds has been achieved under metal-free, solvent-free, and base-free conditions. nih.gov More specific methodologies include palladium-catalyzed processes that utilize isonitriles, such as tert-butyl isocyanide, as the cyanide source. sci-hub.se In these reactions, the regioselectivity can be controlled by a directing group attached to the nitrogen atom of the heterocycle. sci-hub.se For example, while applied to indoles, the use of an N-pyrimidyl directing group can steer the cyanation to either the C-2 or C-3 position. sci-hub.se Another approach involves the activation of pyridine N-oxides with agents like triflic anhydride, followed by nucleophilic attack with a cyanide source like trimethylsilanecarbonitrile (TMSCN). acs.orgmdpi.com This modified Reissert-Henze reaction provides a pathway to cyanated heterocycles. acs.org

Oxidative Hydrolysis Reactions in Naphthyridine Synthesis

The synthesis of the this compound structure can be achieved through various pathways, some of which involve key oxidation steps. While "oxidative hydrolysis" is not a standard named reaction in this context, the principle of using an oxidation reaction to form the lactam functionality is relevant.

One route involves the oxidation of precursor molecules. For example, 1,5-naphthyridines can be oxidized to their corresponding N-oxides using biocatalytic methods, such as whole cells of Escherichia coli expressing monooxygenase enzymes. mdpi.com This approach is noted for its chemoselectivity, as it can be performed on molecules with other oxidation-sensitive groups, and for its regioselectivity, yielding specific mono-N-oxides. mdpi.com These N-oxides are activated intermediates that can undergo subsequent nucleophilic additions and rearrangements to build more complex structures. mdpi.com

Another related strategy involves the oxidation of a phosphorus-containing intermediate. The synthesis of 1,5-naphthyridines bearing a diphenylphosphoryl group has been accomplished through a nucleophilic substitution followed by an oxidation step using hydrogen peroxide. mdpi.com In a different heterocyclic system, the synthesis of 1-hydroxy-1,6-dihydropyridine-2,5-diones has been shown to proceed via the oxidation of starting materials by atmospheric oxygen, particularly when a limited amount of base is used. researchgate.net This highlights how ambient conditions can be harnessed to achieve oxidative cyclization.

The direct synthesis of the this compound core has been reported as a building block for novel electron-accepting materials. nih.govmdpi.com A common method to unmask the dione functionality is through the O-demethylation of methoxy-substituted 1,5-naphthyridine precursors using strong acids like HBr.

Green Chemistry and Sustainable Synthetic Routes for Naphthyridine Compounds

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including naphthyridines. These efforts aim to develop more environmentally benign processes by minimizing waste, avoiding hazardous solvents, and using recoverable catalysts. mdpi.comrsc.org

Solvent-Free and Mechanochemical Syntheses

A significant advancement in sustainable synthesis is the reduction or complete elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including simplified work-up procedures, reduced environmental impact, and often, enhanced reaction rates.

For instance, the synthesis of fused 1,5-naphthyridine derivatives has been achieved through a metal- and solvent-free reaction between a 1,5-naphthyridine and phenyltrifluoroacetylacetylene at room temperature. nih.gov Similarly, some 1,8-naphthyridine (B1210474) derivatives have been prepared under solvent-free solid-state conditions, demonstrating an eco-friendly pathway to these compounds. mdpi.com These methods align with the goals of green chemistry by avoiding the use of toxic organic solvents and often simplifying the purification process. researchgate.net

Application of Nanocatalysts in Naphthyridine Preparation

Nanocatalysis represents a frontier in green chemistry, offering catalysts with high surface area, enhanced activity, and often, the ability to be easily recovered and reused. rsc.org The use of magnetic nanocatalysts is particularly advantageous as they can be readily separated from the reaction mixture using an external magnet.

A notable example is the use of a γ-Fe₂O₃@SiO₂-linker-L-histidine nanocatalyst for the synthesis of chromeno nih.govmdpi.comnaphthyridines. researchgate.net This protocol is efficient, requires shorter reaction times, and features a simple work-up procedure. The magnetic nanocatalyst was reported to be recoverable and reusable for at least five cycles without a significant drop in its catalytic activity. researchgate.net The development of such heterogeneous catalysts is valuable for creating sustainable synthetic processes for complex heterocyclic systems. mlsu.ac.in

Advanced Spectroscopic and Computational Characterization of 1,5 Dihydro 1,5 Naphthyridine 2,6 Dione Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For the 1,5-dihydro-1,5-naphthyridine-2,6-dione core, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence of its covalent framework and atom connectivity.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the amide protons (N-H) and the aromatic protons on the pyridinone rings. The amide protons are typically observed as broad singlets in the downfield region (around 11.0-12.0 ppm), a characteristic feature of lactam N-H groups involved in hydrogen bonding. The aromatic protons exhibit coupling patterns consistent with their positions on the rings.

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbons of the lactam rings, which are typically found in the range of 160-175 ppm. bas.bg The signals for the aromatic carbons appear between 115 and 150 ppm. The symmetry of the molecule influences the number of unique signals observed.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H, N5-H | 11.5 (broad singlet) | - |

| C2, C6 | - | 162.0 |

| C3, C7 | 6.5 (doublet) | 118.0 |

| C4, C8 | 8.2 (doublet) | 142.0 |

Note: The chemical shifts are estimated values based on data from analogous structures and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J, ³J). For this compound, a cross-peak between the H3 and H4 protons (and H7/H8) would be expected, confirming their adjacent relationship on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can be used to confirm spatial relationships and the conformation of substituents on the naphthyridine core in derivative studies.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded carbon atoms to their attached protons. It allows for the unambiguous assignment of the signals for C3/H3 and C4/H4 (and C7/H7, C8/H8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful structure elucidation tools, as it shows long-range (2-3 bond) correlations between protons and carbons. For this system, key correlations would include the N-H protons showing a cross-peak to the C2 and C6 carbonyl carbons, as well as to adjacent aromatic carbons (C4a, C8a), providing definitive proof of the lactam structure.

Table 2: Key Expected 2D NMR Correlations for this compound

| 2D Experiment | Correlating Nuclei | Type of Information |

|---|---|---|

| COSY | H3 ↔ H4; H7 ↔ H8 | ³J coupling confirms adjacent protons. |

| HMQC | C3 ↔ H3; C4 ↔ H4; C7 ↔ H7; C8 ↔ H8 | Direct one-bond C-H connectivity. |

| HMBC | N-H ↔ C2, C6, C4a, C8a | Confirms lactam structure and ring fusion. |

| HMBC | H3 ↔ C4a, C2; H4 ↔ C8a, C2 | Confirms connectivity within the pyridinone ring. |

Vibrational Spectroscopy Applications for Bonding Characteristics

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing valuable information about functional groups and the nature of chemical bonds.

FT-IR spectroscopy is particularly effective for identifying the functional groups present in the this compound molecule. The most prominent feature in its IR spectrum is the strong absorption bands related to the bis-lactam system. A strong, sharp absorption band corresponding to the C=O stretching vibration (Amide I band) is expected around 1670-1700 cm⁻¹. The N-H stretching vibration appears as a broad band in the 3100-3300 cm⁻¹ region, with its broadness indicating intermolecular hydrogen bonding. The N-H bending vibration (Amide II band) is typically found near 1550-1620 cm⁻¹. Aromatic C=C and C-N stretching vibrations also appear in the fingerprint region (1400-1600 cm⁻¹). researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1670 - 1700 | Strong, Sharp |

| N-H Bend (Amide II) | 1550 - 1620 | Medium |

Raman spectroscopy serves as a valuable complement to FT-IR. While polar groups like C=O show strong IR absorptions, non-polar, symmetric vibrations often produce strong Raman signals. For the this compound framework, the symmetric "breathing" modes of the aromatic rings are expected to be particularly intense in the Raman spectrum. These typically appear in the 1300-1650 cm⁻¹ range. While the C=O stretch is also Raman active, it is often weaker than in the IR spectrum. This technique is especially useful for studying the π-conjugated systems in derivatives designed for electronic applications.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1670 - 1700 | Weak-Medium |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural clues through its fragmentation pattern.

For this compound, the molecular formula is C₈H₆N₂O₂. High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ at an m/z value corresponding to its monoisotopic mass of 162.043 Da.

The fragmentation pattern under electron ionization (EI) would likely proceed through characteristic losses for amide-containing heterocyclic systems. A primary fragmentation pathway would involve the sequential loss of carbon monoxide (CO), a stable neutral molecule. The loss of one CO molecule (28 Da) would result in a fragment ion at m/z 134, and the subsequent loss of the second CO molecule would yield a fragment at m/z 106. raco.cat

Table 5: Proposed Mass Spectrometry Fragmentation of this compound

| m/z Value (Da) | Proposed Fragment | Notes |

|---|---|---|

| 162.043 | [C₈H₆N₂O₂]⁺ | Molecular Ion [M]⁺ |

| 134.048 | [C₇H₆N₂O]⁺ | Loss of one CO molecule; [M-CO]⁺ |

| 106.053 | [C₆H₆N₂]⁺ | Loss of two CO molecules; [M-2CO]⁺ |

Note: The fragmentation pattern is proposed based on general principles of mass spectrometry. libretexts.org

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the mass analysis of a wide range of small molecules, including heterocyclic compounds. nih.gov This method is particularly useful for determining the molecular weight of synthesized compounds and confirming the successful formation of target derivatives. In a typical MALDI-TOF analysis, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy, facilitating the soft ionization and vaporization of the analyte molecules. nih.gov The resulting ions are accelerated into a flight tube, and their mass-to-charge ratio is determined by their time of flight.

While specific MALDI-TOF mass spectrometry data for the parent this compound is not detailed in the provided search results, the technique is broadly applied to characterize similar organic molecules. nih.gov For derivatives, it would be instrumental in confirming molecular weights after synthetic modifications, such as N-alkylation or the addition of functional groups to the core structure.

Electronic Absorption and Emission Spectroscopy for Optoelectronic Characterization

The optoelectronic properties of this compound systems are primarily investigated through electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy. These techniques probe the electronic transitions within the molecule, providing information on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. The parent aromatic 1,5-naphthyridine (B1222797) exhibits absorption bands corresponding to n→π* and π→π* electronic transitions. dtic.mildntb.gov.ua For this compound systems, the introduction of carbonyl groups and conjugation with other aromatic units significantly influences the absorption profile.

Derivatives of this core structure are designed to tune these properties. For instance, electropolymerized thin films of polymers incorporating the this compound unit have been characterized using UV-Vis spectroscopy. researchgate.net A study on a p-type semiconductor, 3,7-di(naphthalen-1-yl)-1,5-dioctyl-1,5-naphthyridine-2,6-dione (C8-NTDN1), reported a distinct absorption peak at 446 nm. researchgate.net This absorption is characteristic of the electronic structure of the conjugated system.

Table 1: UV-Vis Absorption Data for a 1,5-Naphthyridine-2,6-dione Derivative

| Compound | Absorption Peak (λmax) |

|---|---|

| C8-NTDN1 | 446 nm |

Data sourced from a study on organic p-type semiconducting molecules. researchgate.net

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key metric for evaluating the efficiency of light-emitting materials. nih.gov

The 1,5-naphthyridine-2,6-dione (NTD) core has been developed into a new fluorescent scaffold. researchgate.net A thienyl-flanked derivative, NTDT, demonstrated an exceptionally high photoluminescence quantum yield of 0.98. researchgate.net This value is significantly higher than that of comparable compounds like diketopyrrolopyrrole-based materials, indicating that the NTD core is a highly efficient emitter. researchgate.net The high quantum yield is attributed to a large radiative decay rate constant (kr) and a small non-radiative decay rate constant (knr). researchgate.net The chemical modification of the naphthalimide structure, particularly at the C-4 position with electron-donating groups, is a known strategy to increase emission quantum yield. nih.gov

Table 2: Photophysical Properties of Thienyl-flanked 1,5-Naphthyridine-2,6-dione (NTDT)

| Compound | Photoluminescence Quantum Yield (Φf) | Brightness (M⁻¹cm⁻¹) | Radiative Decay Rate (kr) | Non-radiative Decay Rate (knr) |

|---|---|---|---|---|

| NTDT | 0.98 | 4.01 × 10⁴ | 2x that of DPPT | 10x smaller than DPPT |

| DPPT (Model Compound) | Lower than NTDT | Lower than NTDT | Reference | Reference |

Data highlights the superior fluorescence properties of the NTD-based scaffold. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides crucial information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the material's solid-state properties.

While the crystal structure for the parent this compound was not found in the search results, structures of related derivatives have been reported, confirming their molecular geometry and binding modes. nih.gov For example, the X-ray crystal structure of a 1,5-naphthyridine derivative (compound 19) complexed with a human ALK5 protein was described, confirming the binding mode that had been proposed through computational docking studies. nih.gov In another case involving a co-crystal of a 1,8-naphthyridine (B1210474) derivative, the molecules were found to be linked by N—H⋯O and N—H⋯N hydrogen bonds, with packing consolidated by C—H⋯(O,N) interactions and π–π stacking. nih.gov Such analyses are vital for understanding how 1,5-naphthyridine-2,6-dione-based molecules organize in the solid state, which is essential for applications in electronic devices.

Table 3: Illustrative Crystallographic Data for a Naphthyridine Derivative

| Compound System | Key Structural Features | Intermolecular Interactions |

|---|---|---|

| N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide co-crystal | Pseudo-mirror symmetry in the benzamide (B126) molecule. | N—H⋯O hydrogen bonds, N—H⋯N hydrogen bonds, π–π stacking. nih.gov |

This table illustrates the type of information obtained from X-ray crystallography for related naphthyridine systems. nih.gov

Advanced Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to predict and rationalize the structural, electronic, and spectroscopic properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra.

For derivatives of this compound (NTD), DFT calculations have been employed to analyze the frontier molecular orbitals (FMOs). researchgate.net These calculations revealed that the electronic clouds of the HOMOs are primarily concentrated on the π-linkers and the NTD portion of the central acceptor core. researchgate.net This distribution is consistent with the known behavior of NTD as a component in n-type organic semiconductors. researchgate.net Furthermore, DFT has been used to calculate the energy band gaps of various NTD derivatives, showing how different end-capped acceptor groups can modulate this crucial electronic parameter. researchgate.net

Table 4: Calculated Energy Band Gaps for NTD Derivatives via DFT

| Compound | Calculated Band Gap (eV) |

|---|---|

| INDTD5 | 2.187 |

| INDTD7 | ~2.18 |

| INDTD8 | 2.190 |

DFT calculations demonstrate the influence of terminal acceptor groups on the electronic band gap of NTD-based molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic properties and reactivity of molecular systems. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower reactivity.

In the study of this compound (NTD) and its derivatives, FMO analysis reveals key insights into their behavior as n-type organic semiconductors. Computational studies, often employing Density Functional Theory (DFT), have been used to calculate the energetics and visualize the spatial distribution of these orbitals.

For a series of designed chromophores incorporating the NTD core, the HOMO and LUMO energy levels were determined. The electronic clouds of the HOMO are predominantly located on the π-linkers and the this compound portion of the central acceptor core. researchgate.net This distribution is consistent with the known function of NTD as a component in n-type organic semiconductors. researchgate.net In contrast, the LUMO densities are mainly situated on the pyrrolo[1',5'-a]-1,8-naphthyridine moiety in related systems, indicating the regions susceptible to nucleophilic attack. ias.ac.in The energy gap for a reference molecule, INDTR, was found to be 2.288 eV, while newly designed molecules based on the NTD structure showed lower band gaps, ranging from 2.183 eV to 2.269 eV, suggesting enhanced reactivity and potential for application in organic solar cells. researchgate.net

The table below summarizes the calculated HOMO, LUMO, and energy gap values for a selection of NTD-based molecules.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| INDTR (Reference) | -5.988 | -3.700 | 2.288 |

| INDTD5 | -6.012 | -3.825 | 2.187 |

| INDTD7 | -6.043 | -3.860 | 2.183 |

| INDTD8 | -6.010 | -3.820 | 2.190 |

Data sourced from computational studies on NTD-based chromophores. researchgate.net

Analysis of Electronic Charge Transfer and Reorganization Energies

The performance of organic electronic materials is heavily dependent on the efficiency of charge transfer and the magnitude of reorganization energies. Intramolecular charge transfer (ICT) is a phenomenon where electron density moves from a donor part to an acceptor part of a molecule upon photoexcitation. This process is crucial for the functioning of many organic electronic devices. In systems containing the this compound unit, which acts as an electron-accepting building block, ICT is a significant characteristic. researchgate.netnih.gov The analysis of ICT can be performed using computational tools like Density of States (DOS) and Transition Density Matrix (TDM) graphical maps. researchgate.net

Reorganization energy (λ) is the energy required for the geometrical relaxation of a molecule when it gains or loses an electron. It is composed of two parts: the energy change of the neutral molecule adopting the geometry of the ion (λ1) and the energy change of the ion adopting the geometry of the neutral molecule (λ2). A lower reorganization energy facilitates faster charge transfer between molecules, which is a desirable property for organic semiconductors.

For bis-lactam compounds with twisted geometries, such as derivatives of 1,5-dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6-dione (NTDP), low reorganization energy is a key factor contributing to high charge carrier mobility. researchgate.net For instance, 1,5-dioctyl-3,7-bis(9-phenyl-9H-carbazol-2-yl)-1,5-naphthyridine-2,6-dione (NTD-pCz) exhibited a high hole mobility of 0.11 cm² V⁻¹ s⁻¹, which was attributed in part to its low reorganization energy and strong intermolecular interactions. researchgate.net

The table below presents calculated reorganization energies for selected NTD derivatives.

| Compound | Reorganization Energy for Holes (λh) (eV) | Reorganization Energy for Electrons (λe) (eV) |

|---|---|---|

| NTD-pCz | 0.24 | N/A |

| NTDP-H | 0.320 | 0.316 |

| NTDP-Me | 0.306 | 0.301 |

| NTDP-tBu | 0.298 | 0.291 |

| NTDP-CF3 | 0.344 | 0.359 |

Data compiled from studies on NTD-based compounds. researchgate.net

Global Reactivity Descriptors from Quantum Chemical Parameters

The key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with large hardness values are generally less reactive.

Global Softness (S): It is the reciprocal of chemical hardness (S = 1 / η) and indicates the molecule's polarizability.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a better electron acceptor.

These descriptors are valuable for comparing the reactivity of different molecules within a series. For instance, in a study of NTD-based chromophores, these parameters were derived from the HOMO-LUMO band gaps obtained via FMO analysis. researchgate.net The energy gap itself is a crucial indicator of stability; a smaller gap, as seen in derivatives like INDTD7 (2.183 eV), suggests higher reactivity compared to the reference compound INDTR (2.288 eV). researchgate.netmdpi.com

The following table provides the calculated global reactivity descriptors for a set of NTD-based compounds, illustrating how structural modifications influence their chemical reactivity.

| Molecule | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) |

|---|---|---|---|

| INDTR (Reference) | -4.844 | 1.144 | 10.245 |

| INDTD5 | -4.919 | 1.094 | 11.048 |

| INDTD7 | -4.952 | 1.092 | 11.233 |

| INDTD8 | -4.915 | 1.095 | 11.002 |

Data calculated from the HOMO and LUMO energies reported for NTD-based chromophores. researchgate.net

Reactivity and Reaction Mechanisms of 1,5 Dihydro 1,5 Naphthyridine 2,6 Dione Frameworks

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Core

The electron-deficient nature of the pyridine (B92270) rings in the 1,5-naphthyridine (B1222797) system generally deactivates it towards electrophilic aromatic substitution (SEAr). However, reactions can be achieved under specific conditions, and the substitution pattern is highly dependent on the reagents and the presence of other functional groups.

For N-alkylated 1,5-naphthyridine-2,6-dione frameworks, electrophilic halogenation is a key transformation. The treatment of 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine or N-bromosuccinimide (NBS) results in a dibrominated product. nih.gov The substitution occurs at the C-3 and C-7 positions, which are meta to the ring nitrogens and ortho to the carbonyl groups, yielding 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione. nih.gov This derivative serves as a valuable intermediate for subsequent cross-coupling reactions. nih.gov

In related fused 1,5-naphthyridine systems, such as benzonaphthyridines, nitration with a standard HNO₃/H₂SO₄ mixture proceeds via a typical SEAr mechanism, with the substitution occurring on the more electron-rich benzene (B151609) ring. mdpi.comnih.gov Conversely, bromination of these fused systems can occur on the pyridine ring, but the mechanism is proposed to be a nucleophilic addition-elimination pathway rather than a direct electrophilic attack. mdpi.com

Table 1: Electrophilic Bromination of 1,5-Naphthyridine-2,6-dione Derivatives This table is interactive. You can sort and filter the data.

| Starting Material | Reagent(s) | Position(s) of Substitution | Product | Ref. |

|---|

Nucleophilic Substitution Reactions and Associated Mechanistic Pathways

Nucleophilic substitution reactions are a cornerstone of 1,5-naphthyridine-2,6-dione chemistry. These reactions primarily occur at two sites: the nitrogen atoms of the lactam rings and the carbon atoms of the pyridine rings, especially when activated by a suitable leaving group.

N-Alkylation: The nitrogen atoms of the 1,5-dihydro-1,5-naphthyridine-2,6-dione are nucleophilic and readily undergo alkylation. mdpi.comnih.gov In a typical SN2 reaction, treatment with an alkyl halide, such as 1-bromooctane (B94149), in the presence of a base leads to the formation of the corresponding N,N'-dialkylated derivative. mdpi.comnih.gov

Substitution on the Carbon Skeleton: The carbonyl groups of the dione (B5365651) moiety can be converted into better leaving groups, facilitating nucleophilic aromatic substitution (SNAr). For instance, 1,5-naphthyridinones can react with reagents like phosphorus oxychloride (POCl₃) to transform the carbonyl group into a chloro substituent. nih.gov This halogenated derivative is then a prime substrate for displacement by various nucleophiles, allowing for the introduction of diverse functional groups onto the heterocyclic core. nih.gov

Oxidation and Reduction Chemistry of the Naphthyridine Dione Moiety

The 1,5-naphthyridine core can participate in redox reactions, a property that is central to its application in materials science and its role in biological systems. encyclopedia.pubnih.gov The stability of the compound towards oxidation is a critical factor for its use in organic electronics. diva-portal.org

The oxidation of fully or partially reduced naphthyridine systems is a common method to generate the aromatic core. For example, acceptorless dehydrogenation of tetrahydro-1,5-naphthyridines can be achieved using visible-light photoredox catalysis in conjunction with cobalt catalysis to yield the aromatic 1,5-naphthyridine. nih.gov Similarly, fused 1,5-naphthyridine systems demonstrate reversible redox behavior. A 1,5-naphthyridine-fused porphyrin dimer, which is rich in electrons due to a 1,2-diaminoethene bridge, can be oxidized under ambient conditions and cleanly regenerated by treatment with a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov

The oxidative hydrolysis of related N-alkyl naphthyridinium salts using reagents like potassium hexacyanoferrate is another documented transformation, leading to the formation of naphthyridinone structures. diva-portal.org

Mechanisms of Transition Metal-Catalyzed Transformations Involving Naphthyridines

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 1,5-naphthyridine-2,6-dione framework. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures.

The synthesis of the this compound core itself can be accomplished via a palladium-catalyzed Heck reaction, followed by an intramolecular cyclization. nih.gov Furthermore, the 3,7-dibromo-1,5-naphthyridine-2,6-dione derivative, prepared via electrophilic bromination, is an ideal substrate for further palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions. nih.govnih.gov This two-step sequence allows for the introduction of various aryl or heteroaryl substituents at the C-3 and C-7 positions, significantly expanding the chemical space of accessible derivatives. The utility of palladium catalysis is widely demonstrated for other halogenated naphthyridine isomers and bromo-aromatic scaffolds in general. nih.govnih.govresearchgate.net

Table 2: Transition Metal-Catalyzed Reactions for 1,5-Naphthyridine-2,6-dione Scaffolds This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst System (Example) | Substrate | Product Type | Purpose | Ref. |

|---|---|---|---|---|---|

| Heck Reaction | Palladium(II) acetate | Aminopyridine and acrylate | 1,5-Naphthyridinone core | Core Synthesis | nih.gov |

Ring-Opening and Rearrangement Pathways of 1,5-Naphthyridine Systems

The 1,5-naphthyridine-2,6-dione core is a thermodynamically stable heterocyclic system, and ring-opening or rearrangement reactions are not common under typical conditions. Such transformations generally require specific substrates and harsh reaction conditions that can overcome the aromatic stability of the core.

Rearrangements in related, more complex 1,5-naphthyridine systems have been observed. For example, the Semmler–Wolff transposition has been used to generate 3,4-dihydrobenzo[c] mdpi.comnih.govnaphthyridin-2(1H)-ones from oxime precursors. mdpi.com The mechanism of this acid-catalyzed reaction involves the formation of a stabilized N-acyliminium salt intermediate, which is followed by the opening of the lactam ring before subsequent recyclization and aromatization. mdpi.com While not a direct reaction of the parent dione, this illustrates a potential pathway for skeletal rearrangement within the broader class of naphthyridinones. General principles of chemical rearrangements are often driven by the formation of more stable intermediates, such as a less strained ring or a more substituted carbocation. chemistrysteps.comchemistrysteps.com

Stereoselective Reactions and Asymmetric Synthesis Utilizing Naphthyridine Substrates

The rigid, planar structure of the 1,5-naphthyridine core makes it an attractive scaffold for applications in asymmetric catalysis, both as a substrate for stereoselective transformations and as a component of chiral ligands.

A significant advancement in this area is the asymmetric hydrogenation of the 1,5-naphthyridine core. nih.gov Using chiral cationic ruthenium-diamine complexes as catalysts, 2,6-disubstituted 1,5-naphthyridines can be hydrogenated to afford chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with excellent conversions and high levels of enantioselectivity (up to 99% ee). nih.gov This reaction provides access to optically pure 1,5-diaza-cis-decalins, which are valuable chiral diamine ligands themselves. nih.gov

Furthermore, the 1,5-naphthyridine unit has been incorporated into bidentate and tridentate structures to serve as chiral ligands for transition metal complexes used in asymmetric catalysis. rsc.orgacs.org The defined geometry and coordination sites of the naphthyridine skeleton help to create a well-defined chiral environment around a metal center, enabling stereocontrol in catalytic reactions. rsc.org

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While established methods for synthesizing the 1,5-naphthyridine (B1222797) core exist, the pursuit of more efficient and selective routes to 1,5-dihydro-1,5-naphthyridine-2,6-dione and its derivatives is a primary research focus. Current strategies often involve multi-step processes, including cyclization reactions like the Skraup and Friedländer syntheses, as well as cycloaddition and cross-coupling reactions. nih.gov

A notable advancement has been the use of the Heck reaction with a suitable aminopyridine, followed by a cyclization step, to create the bis-lactam structure of this compound. nih.govresearchgate.net Another synthetic avenue involves the O-demethylation of methoxy-substituted naphthyridines. nih.gov The Conrad-Limpach reaction, particularly with Meldrum's acid, also presents a viable method for producing related naphthyridinones. nih.gov

Future research will likely focus on:

Catalyst Optimization: Developing more active and selective catalysts for cross-coupling reactions to improve yields and reduce reaction times.

Flow Chemistry: Implementing continuous flow processes for the synthesis of NTD and its derivatives to improve scalability, safety, and product consistency.

Greener Synthetic Routes: Exploring the use of more environmentally benign solvents and reagents to minimize the ecological footprint of the synthetic process.

A key intermediate for many advanced materials is the dibrominated form of the compound. The direct bromination of 1,5-dialkyl-1,5-naphthyridine-2,6-diones is a critical transformation that enables further functionalization.

Exploration of Structure-Property Relationships for Targeted Material Design

The this compound core is a fundamental building block for n-type organic semiconductors. bohrium.comresearchgate.netresearchgate.netrsc.orgrsc.org A significant area of ongoing research is the systematic exploration of how structural modifications influence the material's properties. By strategically incorporating different aromatic bridging groups, such as thiophene (B33073) and benzene (B151609), and various terminal units, like dicyanovinyl groups, researchers can fine-tune the electronic and optical characteristics of the resulting materials. bohrium.comresearchgate.netresearchgate.netrsc.orgrsc.org

Key parameters that are being investigated include:

Molecular Planarity: Enhancing the planarity of the molecular backbone can lead to improved π-orbital overlap and, consequently, higher charge carrier mobility. bohrium.com

Reorganization Energy: Minimizing the reorganization energy upon charge transfer is crucial for efficient charge transport. bohrium.comacs.org

Intermolecular Interactions: Controlling intermolecular packing and interactions in the solid state is vital for optimizing thin-film morphology and electronic coupling. researchgate.netresearchgate.net

Derivatives such as NTDT-DCV have demonstrated impressive electron mobility, a property attributed to their planar structure and well-ordered thin-film formation. bohrium.com

Integration of this compound into Supramolecular Assemblies

The ability of this compound to participate in non-covalent interactions makes it an excellent candidate for constructing complex supramolecular assemblies. snu.ac.kr The self-assembly of these molecules is heavily influenced by their supramolecular structures. snu.ac.kr

A notable example is 1,5-dioctyl-3,7-di(thiophen-2-yl)-1,5-naphthyridine-2,6-dione (C8-NTDT), which forms two-dimensional C-H···O=C intermolecular interactions, leading to specific and desirable crystal packing. researchgate.netresearchgate.net These organized structures are critical for the performance of organic electronic devices. Future research in this area will likely explore:

Host-Guest Chemistry: Utilizing the dione (B5365651) core as a host for specific guest molecules to create functional materials with sensing or responsive properties.

Self-Assembled Monolayers: Forming ordered monolayers on various substrates to create well-defined interfaces for electronic devices.

Donor-Acceptor Co-crystals: Engineering co-crystals with electron-donating molecules to create charge-transfer complexes with unique photophysical properties. acs.org

Advanced Theoretical Modeling for Predictive Material Science and Reactivity

Computational chemistry has become an indispensable tool for accelerating the design and discovery of new materials based on this compound. mdpi.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely employed to predict a range of crucial properties. researchgate.netmdpi.com

These theoretical models allow for the in-silico screening of potential candidate molecules by calculating:

Frontier Molecular Orbital (HOMO/LUMO) Energies: Essential for predicting charge injection and transport properties as well as the open-circuit voltage in solar cells. researchgate.netmdpi.com

Electronic Band Gaps: Determining the optical absorption and emission characteristics of the materials. researchgate.net

Reorganization Energies: Assessing the intrinsic charge transfer capabilities of a molecule. acs.org

Reaction Mechanisms: Investigating the transition states and activation barriers of synthetic reactions to understand regioselectivity and optimize conditions.

This predictive power significantly reduces the need for trial-and-error synthesis and characterization, streamlining the development of new high-performance materials.

Opportunities in Unexplored Chemical Transformations and Reactivity Patterns of Naphthyridine-Dione Systems

The this compound scaffold possesses a rich and varied reactivity that is yet to be fully exploited. The lactam nitrogen atoms can undergo reactions such as N-alkylation and N-acylation, allowing for the introduction of side chains that can tune solubility and solid-state packing. nih.govresearchgate.net

The true synthetic versatility of this system is unlocked following halogenation. The bromine atoms at the 3- and 7-positions of the dibrominated derivative are particularly valuable, serving as reactive handles for a suite of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura coupling

Stille coupling

Sonogashira coupling

Buchwald-Hartwig amination

These reactions enable the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino substituents, making the 3,7-dibromo-1,5-dialkyl-1,5-naphthyridine-2,6-dione a key intermediate for building complex molecular architectures.

Future research is expected to delve into less conventional transformations, such as:

C-H Activation: Direct functionalization of the naphthyridine core without the need for pre-installed leaving groups.

Photoredox Catalysis: Utilizing light-driven reactions to forge new bonds under mild conditions.

Ring-Opening and Rearrangement Reactions: Exploring the possibility of transforming the naphthyridine-dione core into other novel heterocyclic systems.

By pushing the boundaries of known reactivity, chemists can unlock new classes of compounds with potentially groundbreaking properties.

Q & A

Q. What are the established synthetic methodologies for 1,5-dihydro-1,5-naphthyridine-2,6-dione?

The compound is commonly synthesized via:

- O-Demethylation : Treatment of methoxy-substituted 1,5-naphthyridine ethers with HBr or HCl (6M) under reflux conditions to cleave the ether group, yielding the dione structure. For example, aqueous HBr achieves selective demethylation with high efficiency .

- Cyclization of Diaminosuberates : Meso-4,5-diaminosuberate derivatives cyclize quantitatively at pH 7.5 to form trans- or cis-decahydro-1,5-naphthyridine-2,6-dione stereoisomers, depending on the substrate configuration. This method avoids side reactions and requires no catalysts .

- Chlorination-Hydrolysis : 2,6-Dichloro-1,5-naphthyridine undergoes hydrolysis with Na₂CO₃ under reflux to yield the dione, albeit with variable yields depending on reaction conditions .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use local exhaust ventilation, wear protective gloves/eyewear, and avoid dust generation. The compound may degrade over time, releasing hazardous byproducts .

- Storage : Keep in tightly sealed containers in cool, dark environments. Incompatible with oxidizing agents; monitor for degradation during long-term storage .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

- NMR : Bridge proton resonances (δ = 10 Hz) in trans-decahydro derivatives confirm stereochemistry. Reduction with LiAlH₄ further validates structural assignments .

- Mass Spectrometry : Molecular ion peaks (m/z) align with the formula C₈H₆N₂O₂. High-resolution MS is critical for distinguishing isomers .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields for chlorination reactions involving 1,5-naphthyridine precursors?

Yields for converting 1,5-dimethyl-1,5-naphthyridine-2,6-dione to 2,6-dichloro derivatives using PCl₅/POCl₃ range from 14% to 66%, depending on:

- Reaction Conditions : Optimizing temperature (reflux vs. controlled heating) and stoichiometry of chlorinating agents .

- Catalyst Purity : Trace FeCl₃ in KNH₂/NH₃ systems improves selectivity for aminated products, reducing side reactions .

- Alternative Routes : Consider hydrolysis of dichloro intermediates (e.g., 2,6-dichloro-1,5-naphthyridine) under basic conditions to bypass low-yield chlorination steps .

Q. What strategies optimize the integration of this compound derivatives into organic photovoltaic (OPV) devices?

- Molecular Design : Fluorination of end groups (e.g., NTDC-N-4F) enhances electron affinity, achieving power conversion efficiencies (PCEs) up to 8.2% .

- Crystallography : GIWAXS analysis reveals face-on molecular orientation, improving charge transport in bulk heterojunction layers .

- Device Engineering : Pairing with donor materials like PCE-10 optimizes exciton dissociation and reduces recombination losses .

Q. What mechanistic insights explain the stereochemical outcomes in the cyclization of diaminosuberate derivatives to decahydro-naphthyridinediones?

- Substrate Control : Meso-4,5-diaminosuberate cyclizes exclusively to the trans-decahydro isomer due to restricted conformational flexibility, while trans-diaminosuberate forms the cis isomer .

- pH Sensitivity : Cyclization proceeds quantitatively at pH 7.5 but stalls under acidic/basic conditions, suggesting a pH-dependent equilibrium favoring lactam formation .

- Reduction Pathways : LiAlH₄ reduction of trans-decahydro diones yields cis-decahydro-1,5-naphthyridine, confirming the stereochemical integrity of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.